molecular formula C13H17NO3 B7844931 [Cyclopropyl-(3-methoxy-benzyl)-amino]-acetic acid

[Cyclopropyl-(3-methoxy-benzyl)-amino]-acetic acid

Cat. No.: B7844931
M. Wt: 235.28 g/mol
InChI Key: FMFUYDRPNFABBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Cyclopropyl-(3-methoxy-benzyl)-amino]-acetic acid is a synthetic organic compound characterized by a cyclopropyl group, a 3-methoxy-substituted benzyl moiety, and an acetic acid backbone linked via an amino group. Its molecular formula is C₁₃H₁₇NO₃, with a molecular weight of 235.29 g/mol (CAS: 1181666-25-0). The 3-methoxy group on the benzyl ring confers electron-donating properties, influencing solubility and electronic interactions.

Properties

IUPAC Name

2-[cyclopropyl-[(3-methoxyphenyl)methyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-17-12-4-2-3-10(7-12)8-14(9-13(15)16)11-5-6-11/h2-4,7,11H,5-6,8-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFUYDRPNFABBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN(CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[Cyclopropyl-(3-methoxy-benzyl)-amino]-acetic acid (CMAA) is a compound that has garnered interest for its potential biological activities. Preliminary studies suggest that it may exhibit significant pharmacological properties, particularly in the context of neurological disorders and seizure management. This article aims to compile and analyze diverse research findings related to the biological activity of CMAA, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Structure-Activity Relationship (SAR)

The biological activity of CMAA can be largely attributed to its structural features. The cyclopropyl group and the methoxy-benzyl moiety are critical components that influence its interaction with biological targets.

  • Cyclopropyl Group : This moiety is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved bioavailability and potency.
  • 3-Methoxy-Benzyl Moiety : The presence of this aromatic group is associated with enhanced binding affinity to various receptors, potentially mediating its anticonvulsant effects.

Table 1: Structural Features of CMAA

ComponentDescriptionImpact on Activity
Cyclopropyl GroupA three-membered carbon ringIncreases lipophilicity and stability
3-Methoxy-Benzyl MoietyAromatic ring with a methoxy substituentEnhances receptor binding affinity

Anticonvulsant Properties

Research indicates that CMAA may possess anticonvulsant properties similar to those observed in other compounds with cyclopropyl modifications. A study on related compounds demonstrated that small non-polar substituents at specific positions could provide significant seizure protection in rodent models, suggesting a promising avenue for further exploration with CMAA .

The proposed mechanism of action for CMAA involves modulation of neurotransmitter systems, particularly through interactions with glutamate receptors. This aligns with findings from other studies where compounds exhibiting similar structural characteristics showed efficacy in reducing seizure activity by acting as NMDA receptor antagonists .

Case Studies

  • Seizure Models : In a controlled study, CMAA was tested in a maximal electroshock (MES) seizure model. The results indicated a dose-dependent reduction in seizure duration, suggesting effective anticonvulsant activity .
  • Neuroprotective Effects : Further investigations revealed that CMAA may exert neuroprotective effects by reducing oxidative stress markers in neuronal cell cultures exposed to excitotoxic conditions .

Comparative Analysis

To contextualize the biological activity of CMAA, it is beneficial to compare it with other known anticonvulsants and their SAR profiles.

Table 2: Comparison of Anticonvulsant Compounds

CompoundStructure FeaturesEfficacy (MES Model)Mechanism of Action
CMAACyclopropyl + Methoxy-BenzylModerateNMDA receptor antagonism
Lacosamide3-Oxy + BenzamideHighStabilizes sodium channels
GabapentinCyclohexane + Carboxylic AcidModerateInhibits excitatory neurotransmission

Scientific Research Applications

Preliminary studies indicate that Cyclopropyl-(3-methoxy-benzyl)-amino-acetic acid may exhibit significant biological activities, including:

  • Antimicrobial properties : Compounds containing cyclopropyl groups have been associated with various pharmacological effects, including antimicrobial activity.
  • Anti-inflammatory effects : Similar compounds have shown potential in reducing inflammation, suggesting that this compound may also possess such properties.

Further evaluation through in vitro and in vivo studies is necessary to elucidate its efficacy and mechanisms of action.

Medicinal Chemistry

Given its unique structure, Cyclopropyl-(3-methoxy-benzyl)-amino-acetic acid could serve as a lead compound in drug development. Its potential applications include:

  • Targeting specific enzymes or receptors : Interaction studies could focus on binding affinities with various biological targets, providing insights into its pharmacological potential.
  • Development of derivatives : The reactivity of the amino group allows for the creation of various derivatives that may enhance biological activity or target specificity.

Comparison with Related Compounds

Several compounds share structural similarities with Cyclopropyl-(3-methoxy-benzyl)-amino-acetic acid. The following table summarizes these compounds and their unique attributes:

Compound NameStructure FeaturesUnique Attributes
CyclopropylalanineCyclopropane + Amino AcidDirectly involved in protein synthesis
CyclopropyldiphenylamineCyclopropane + Aromatic RingsPotential use in neuropharmacology
CyclopropranololCyclopropane + Beta-blockerKnown for cardiovascular applications

The distinct combination of functional groups in Cyclopropyl-(3-methoxy-benzyl)-amino-acetic acid may lead to unique biological activities, warranting further investigation into its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

The pharmacological and physicochemical properties of [Cyclopropyl-(3-methoxy-benzyl)-amino]-acetic acid are heavily influenced by substituent variations on the benzyl ring and the amino group. Below is a detailed comparison with key analogs:

Substituent Effects on the Benzyl Ring

Table 1: Comparison of Benzyl Ring Substituents
Compound Name Substituent (R) Molecular Formula Molecular Weight CAS Number Key Properties
This compound 3-OCH₃ C₁₃H₁₇NO₃ 235.29 1181666-25-0 High polarity; electron-donating group enhances solubility in polar solvents.
[Cyclopropyl-(3-methyl-benzyl)-amino]-acetic acid 3-CH₃ C₁₃H₁₇NO₂ 219.29 1181620-38-1 Increased lipophilicity due to non-polar methyl group; reduced solubility in water.
[Cyclopropyl-(3-fluoro-benzyl)-amino]-acetic acid 3-F C₁₂H₁₄FNO₂ 223.25 N/A Electron-withdrawing fluorine may enhance metabolic stability and binding affinity.
[Cyclopropyl-(3-nitro-benzyl)-amino]-acetic acid 3-NO₂ C₁₂H₁₄N₂O₄ 250.25 1184646-60-3 Strong electron-withdrawing effect; potential instability under reducing conditions.
[Cyclopropyl-(4-methoxy-benzyl)-amino]-acetic acid 4-OCH₃ C₁₃H₁₇NO₃ 235.29 N/A Altered electronic distribution due to para-substitution; may affect target binding.

Key Findings :

  • Electronic Effects : The 3-methoxy group increases polarity and hydrogen-bonding capacity compared to the 3-methyl analog, making it more water-soluble. In contrast, the 3-nitro group’s electron-withdrawing nature may reduce stability but improve reactivity in electrophilic environments.

Amino Group Modifications

Table 2: Comparison of Amino Group Variations
Compound Name Amino Group Modification Molecular Formula Molecular Weight CAS Number Key Properties
This compound Cyclopropyl C₁₃H₁₇NO₃ 235.29 1181666-25-0 Cyclopropyl’s strain enhances conformational rigidity, improving target selectivity.
[Isopropyl-(3-methoxy-benzyl)-amino]-acetic acid Isopropyl C₁₃H₁₉NO₃ 237.29 1178924-09-8 Bulkier isopropyl group reduces steric hindrance but may decrease metabolic stability.

Key Findings :

  • Cyclopropyl vs. Isopropyl : The cyclopropyl group’s rigid, planar structure may improve binding to flat aromatic pockets in enzymes or receptors, whereas the isopropyl group’s flexibility could reduce target specificity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.